
Acetaldehyde hexyl isoamyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde hexyl isoamyl acetal: is an organic compound known for its fruity aroma. It is used primarily as a flavoring agent in the food industry. The compound is also recognized by its IUPAC name, 1-[1-(3-methylbutoxy)ethoxy]hexane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Acetaldehyde hexyl isoamyl acetal is synthesized through the reaction of acetaldehyde with hexyl and isoamyl alcohols. The reaction typically occurs under acidic conditions, which facilitate the formation of the acetal. The process involves the formation of a hemiacetal intermediate, followed by the addition of another alcohol molecule to form the final acetal product .
Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: : Acetaldehyde hexyl isoamyl acetal undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to acetaldehyde and the corresponding alcohols.
Substitution: Under certain conditions, the acetal group can be substituted with other functional groups, depending on the reagents used.
Major Products Formed: : The major products formed from these reactions include acetaldehyde, hexyl alcohol, isoamyl alcohol, and various oxidized derivatives .
Applications De Recherche Scientifique
Acetaldehyde hexyl isoamyl acetal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetaldehyde hexyl isoamyl acetal involves the formation of a stable acetal structure through the reaction of acetaldehyde with hexyl and isoamyl alcohols. The acetal formation is facilitated by the protonation of the carbonyl group, followed by nucleophilic attack by the alcohols. The resulting hemiacetal intermediate undergoes further reaction to form the final acetal product .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Acetaldehyde hexyl isoamyl acetal is similar to other acetals such as acetaldehyde dihexyl acetal and acetaldehyde diisoamyl acetal .
Uniqueness: : What sets this compound apart is its unique combination of hexyl and isoamyl groups, which contribute to its distinct fruity aroma. This makes it particularly valuable in the flavor and fragrance industry .
List of Similar Compounds
- Acetaldehyde dihexyl acetal
- Acetaldehyde diisoamyl acetal
- Hexanal hexyl isoamyl acetal
Propriétés
Numéro CAS |
233665-90-2 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-[1-(3-methylbutoxy)ethoxy]hexane |
InChI |
InChI=1S/C13H28O2/c1-5-6-7-8-10-14-13(4)15-11-9-12(2)3/h12-13H,5-11H2,1-4H3 |
Clé InChI |
PUXHYFFHRDAFHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(C)OCCC(C)C |
Point d'ébullition |
82.00 °C. @ 26.00 mm Hg |
Densité |
0.833-0.838 |
Description physique |
Liquid Colourless liquid; Sweet, fruity aroma |
Solubilité |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


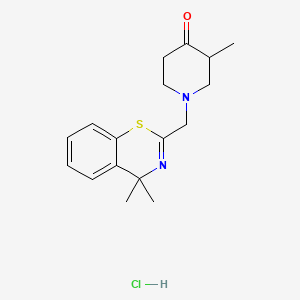
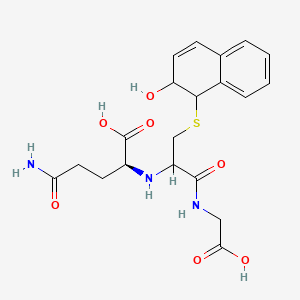
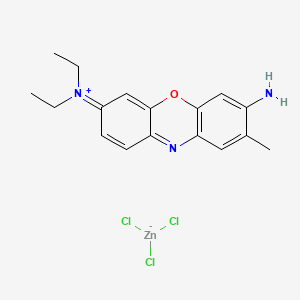
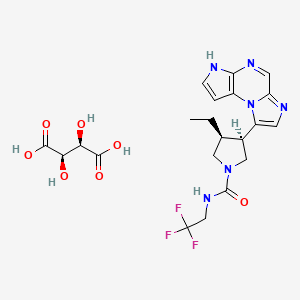


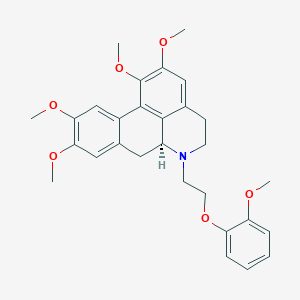

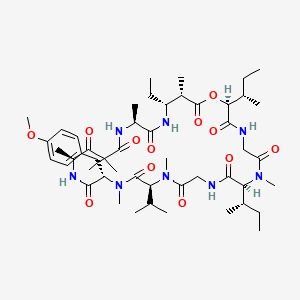
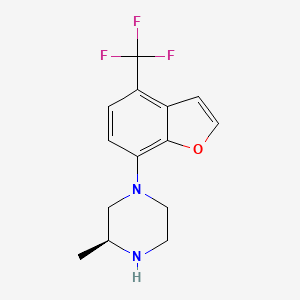
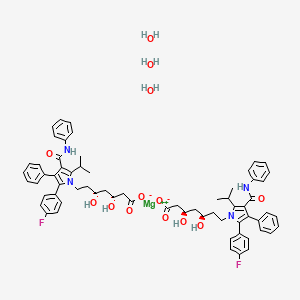
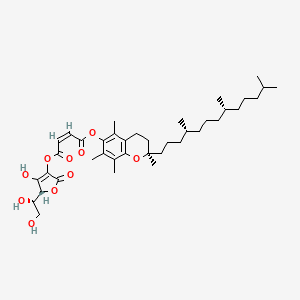
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)

